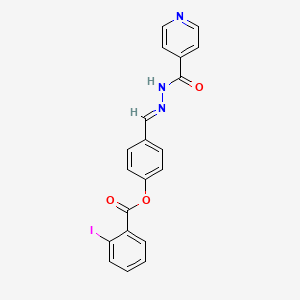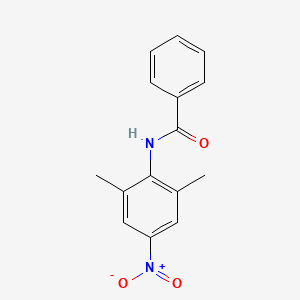
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps, including the formation of the isonicotinoylcarbohydrazonoyl intermediate and its subsequent reaction with 2-iodobenzoic acid. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 4-methylbenzoate .
Uniqueness
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate is unique due to its specific structural features, such as the presence of the isonicotinoylcarbohydrazonoyl group and the 2-iodobenzoate moiety.
Propriétés
Numéro CAS |
303088-22-4 |
|---|---|
Formule moléculaire |
C20H14IN3O3 |
Poids moléculaire |
471.2 g/mol |
Nom IUPAC |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C20H14IN3O3/c21-18-4-2-1-3-17(18)20(26)27-16-7-5-14(6-8-16)13-23-24-19(25)15-9-11-22-12-10-15/h1-13H,(H,24,25)/b23-13+ |
Clé InChI |
DBCRCUCTWQTSHQ-YDZHTSKRSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)I |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B11546695.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11546701.png)
![4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11546703.png)
![1-[4-(Hexyloxy)phenyl]-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11546712.png)
![methyl 4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11546717.png)
![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11546724.png)
![Tert-butyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11546729.png)
![methyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11546737.png)
![2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11546744.png)
![N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11546751.png)
![2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11546764.png)

![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11546780.png)
![N,N'-[piperazine-1,4-diylbis(2,2-dinitropropane-3,1-diyl)]dibenzamide](/img/structure/B11546782.png)